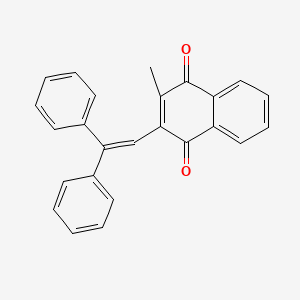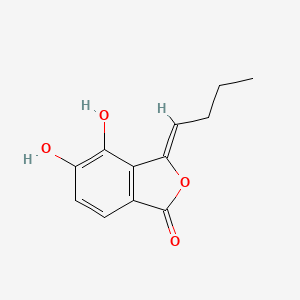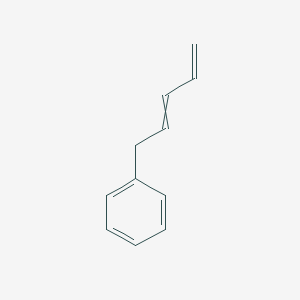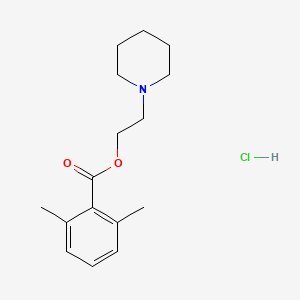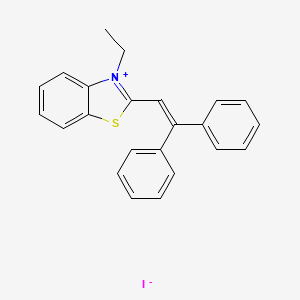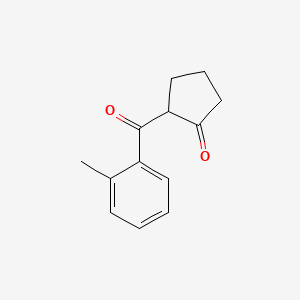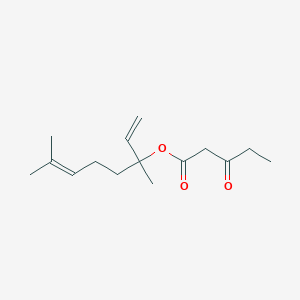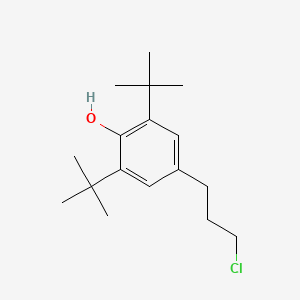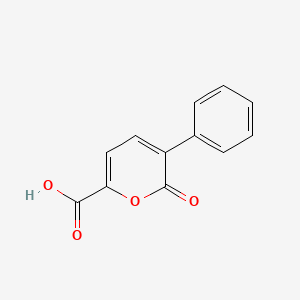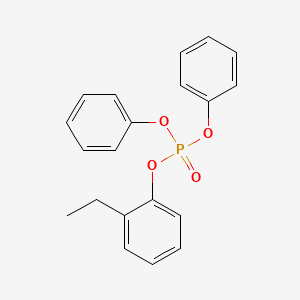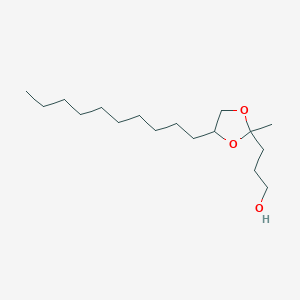![molecular formula C12H28P6 B14358264 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane CAS No. 91097-06-2](/img/structure/B14358264.png)
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane is a complex organic compound with a unique bicyclic structure. This compound is characterized by its high ring strain and the presence of multiple isopropyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation makes the process efficient and potentially suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The isopropyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane involves its interaction with specific molecular targets. The high ring strain and unique structure allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the rings.
Cyclopropenes: Used as building blocks in the synthesis of bicyclo[3.1.0]hexanes.
Uniqueness
2,3,4,6-Tetra(propan-2-yl)bicyclo[31
Properties
CAS No. |
91097-06-2 |
|---|---|
Molecular Formula |
C12H28P6 |
Molecular Weight |
358.19 g/mol |
IUPAC Name |
2,3,4,6-tetra(propan-2-yl)-1,2,3,4,5,6-hexaphosphabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H28P6/c1-9(2)13-14(10(3)4)17-16(12(7)8)18(17)15(13)11(5)6/h9-12H,1-8H3 |
InChI Key |
NTEXQWXBSMFECK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P1P(P2P(P2P1C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


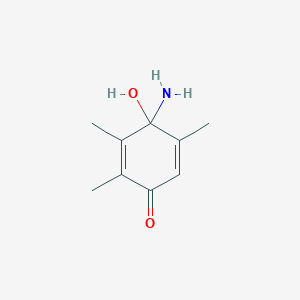
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
